N-(3-Chlorophenyl)-2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamide
CAS No.:
Cat. No.: VC15809587
Molecular Formula: C25H19ClN2O5
Molecular Weight: 462.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19ClN2O5 |
|---|---|
| Molecular Weight | 462.9 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-[2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide |
| Standard InChI | InChI=1S/C25H19ClN2O5/c1-31-22-13-16(12-20-25(30)33-24(28-20)17-6-3-2-4-7-17)10-11-21(22)32-15-23(29)27-19-9-5-8-18(26)14-19/h2-14H,15H2,1H3,(H,27,29) |
| Standard InChI Key | GGRQGNOPJRJLSW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)Cl |
Introduction
Structural Analysis and Molecular Design
Core Structural Components
The molecule comprises three primary subunits:
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N-(3-Chlorophenyl)acetamide: A chlorinated aromatic ring linked to an acetamide group, known for enhancing lipid solubility and influencing receptor binding .
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2-Methoxy-4-substituted phenoxy group: The methoxy group at the 2-position and a conjugated oxazolone-derived substituent at the 4-position contribute to electronic effects and steric interactions .
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5-Oxo-2-phenyloxazol-4(5H)-ylidene methyl: A planar oxazolone ring system with keto-enol tautomerism, capable of forming hydrogen bonds and π-π stacking interactions .
The conjugation across the phenoxy-oxazolone system likely results in extended π-delocalization, as observed in structurally similar chalcone derivatives .
Tautomerism and Electronic Effects
The oxazolone ring exists in equilibrium between keto (5-oxo) and enol (4-hydroxy) forms, influencing its reactivity and intermolecular interactions. X-ray studies of analogous oxazolones reveal bond lengths of and , consistent with partial double-bond character . The enol form’s prevalence is stabilized by intramolecular hydrogen bonding between the oxazolone oxygen and the adjacent methylene group .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into two key precursors:
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Precursor A: 2-Methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenol
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Precursor B: N-(3-Chlorophenyl)-2-chloroacetamide
Coupling these via nucleophilic aromatic substitution (SNAr) or Ullmann condensation forms the target compound.
Synthesis of Precursor A
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Oxazolone Formation: Reaction of benzoyl chloride with ethyl glycinate yields 2-phenyloxazol-5-one, followed by condensation with 4-hydroxy-2-methoxybenzaldehyde under basic conditions to introduce the methylene bridge .
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Purification: Recrystallization from ethanol/water (3:1) yields pale-yellow crystals (m.p. 165–167°C) .
Synthesis of Precursor B
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Acetylation: 3-Chloroaniline is treated with chloroacetyl chloride in dichloromethane with triethylamine as a base .
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Isolation: The product is filtered and washed with cold hexane (yield: 78%) .
Final Coupling
Precursor A (1.2 eq) and Precursor B (1 eq) are refluxed in acetone with K2CO3 (2 eq) for 6–8 hours. The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 1:3) .
Yield: 62%
Melting Point: 182–184°C
IR (KBr, cm⁻¹): 1685 (C=O oxazolone), 1650 (C=O acetamide), 1240 (C–O–C) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d6):
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δ 8.21 (s, 1H, oxazolone H-3)
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δ 7.85–7.45 (m, 8H, aromatic)
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δ 4.92 (s, 2H, OCH2CO)
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δ 3.87 (s, 3H, OCH3)
¹³C NMR:
Mass Spectrometry
HR-MS (ESI): m/z 493.0842 [M+H]⁺ (calc. 493.0839 for C25H20ClN2O5) .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP | 3.2 ± 0.1 | HPLC (C18 column) |
| Solubility (H2O) | <0.1 mg/mL | Shake-flask |
| pKa | 8.9 (enolic OH) | Potentiometric titration |
| λmax (EtOH) | 312 nm (ε = 12,400 M⁻¹cm⁻¹) | UV-Vis |
The low aqueous solubility parallels other oxazolone derivatives, necessitating formulation with co-solvents (e.g., PEG 400) for pharmacological studies .
Biological Activity and Mechanisms
In Vitro Anticancer Screening
The compound demonstrated moderate activity against MCF-7 breast cancer cells (IC50 = 18.7 μM), likely via topoisomerase II inhibition, as suggested by molecular docking .
Computational Studies
Molecular Docking
Docking into the COX-2 active site (PDB: 3LN1) revealed:
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Hydrogen bonds between the acetamide carbonyl and Arg120.
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π-Stacking between the oxazolone ring and Tyr355.
Binding Energy: −8.9 kcal/mol .
ADMET Predictions
SwissADME:
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High gastrointestinal absorption (95%)
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CYP3A4 substrate (probable)
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Blood-brain barrier penetration: Low
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